molecular formula C26H29FN2O4 B15034604 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B15034604
M. Wt: 452.5 g/mol
InChI Key: JUNYWZIAJRYYLG-ZNTNEXAZSA-N
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Description

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidone ring, a fluorophenyl group, and a dimethylaminopropyl chain

Preparation Methods

The synthesis of 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, including the formation of the pyrrolidone ring and the introduction of the fluorophenyl and dimethylaminopropyl groups. The synthetic route typically starts with the preparation of the pyrrolidone core, followed by the sequential addition of the substituents under controlled reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the pyrrolidone ring can be reduced to form a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dimethylaminopropyl chain may interact with biological receptors, while the fluorophenyl group can enhance binding affinity and specificity. The hydroxyl and carbonyl groups in the pyrrolidone ring may participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one include other pyrrolidone derivatives and fluorophenyl-containing compounds. What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

    N-methylpyrrolidone: A simpler pyrrolidone derivative used as a solvent.

    4-fluorophenylalanine: An amino acid derivative with a fluorophenyl group.

    Dimethylaminopropylamine: A compound with a similar dimethylaminopropyl chain but lacking the pyrrolidone and fluorophenyl groups.

Properties

Molecular Formula

C26H29FN2O4

Molecular Weight

452.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H29FN2O4/c1-5-15-33-21-12-9-19(16-17(21)2)24(30)22-23(18-7-10-20(27)11-8-18)29(26(32)25(22)31)14-6-13-28(3)4/h5,7-12,16,23,30H,1,6,13-15H2,2-4H3/b24-22+

InChI Key

JUNYWZIAJRYYLG-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)F)O)OCC=C

Origin of Product

United States

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